4-ethoxy-N-methylaniline
Overview
Description
4-Ethoxy-N-methylaniline is an organic compound with the molecular formula C9H13NO. It is a colorless to pale yellow liquid with a characteristic aromatic amine odor. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Mechanism of Action
Target of Action
The specific targets would depend on the exact biochemical context and the presence of other compounds .
Mode of Action
Aniline derivatives are known to undergo various reactions, including electrophilic aromatic substitution . The ethoxy and methylamino groups on the benzene ring can influence the reactivity of the compound, potentially leading to different interactions with its targets .
Biochemical Pathways
Aniline derivatives can participate in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
The compound’s structure suggests that it may be lipophilic, potentially influencing its absorption and distribution within the body .
Result of Action
Aniline derivatives can have various effects, depending on their specific targets and the biochemical context
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-ethoxy-N-methylaniline. For instance, the presence of other compounds can affect its reactivity and interactions with targets . Additionally, factors such as pH and temperature can influence its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-N-methylaniline can be synthesized through several methods. One common synthetic route involves the ethylation of N-methylaniline. The reaction typically uses ethyl iodide as the ethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 4-ethoxy-N-nitrosoaniline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to prevent over-reduction.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous flow process. This method involves the use of a fixed-bed reactor where N-methylaniline and ethyl iodide are passed over a catalyst bed at elevated temperatures. The continuous flow process allows for efficient production and easy scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-ethoxy-N-methylquinone.
Reduction: Reduction of this compound can yield this compound hydrochloride.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while bromination uses bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Ethoxy-N-methylquinone
Reduction: this compound hydrochloride
Substitution: 4-Ethoxy-N-methyl-2-nitroaniline (nitration), 4-Ethoxy-N-methyl-2-bromoaniline (bromination)
Scientific Research Applications
4-Ethoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar in structure but lacks the ethoxy group.
4-Ethoxyaniline: Similar in structure but lacks the N-methyl group.
4-Methoxy-N-methylaniline: Similar but has a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-N-methylaniline is unique due to the presence of both the ethoxy and N-methyl groups. This combination of functional groups imparts distinct chemical properties, making it useful in specific synthetic and research applications. The ethoxy group increases the compound’s lipophilicity, while the N-methyl group affects its reactivity and interaction with other molecules.
Properties
IUPAC Name |
4-ethoxy-N-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTYQKUVSRCNAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342149 | |
Record name | 4-ethoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3154-18-5 | |
Record name | 4-Ethoxy-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3154-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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